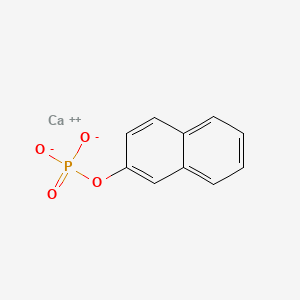

Calcium naphthalen-2-yl phosphate

Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a broad and vital area of research, encompassing compounds with a phosphorus atom bonded to an organic group. wikipedia.org These compounds are integral to life, forming the backbone of DNA and RNA, and are crucial in cellular energy transfer via molecules like adenosine (B11128) triphosphate (ATP). libretexts.org

In industrial and environmental chemistry, organophosphorus compounds are widely used as pesticides, herbicides, flame retardants, and plasticizers. wikipedia.orgatamanchemicals.com The versatility of the phosphorus atom, which can exist in various oxidation states and coordination geometries, allows for the synthesis of a vast array of molecules with diverse properties. nih.gov The chemistry of organophosphorus compounds has seen significant advancements, with ongoing research focusing on the development of new synthetic methods and the exploration of novel applications, including in catalysis and materials science. ethernet.edu.et

Significance in the Realm of Calcium-Containing Compounds Research

Calcium-containing compounds are ubiquitous in nature and technology. Calcium phosphates, for instance, are the primary mineral component of bones and teeth in vertebrates. wikipedia.org In materials science, calcium-based materials are investigated for a wide range of applications, including as biomaterials for bone regeneration, in ceramics, and as components of cements. mdpi.comnovapublishers.com

The combination of calcium with organic ligands can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. The interaction between calcium ions and organophosphate ligands can result in materials with unique characteristics, potentially influencing properties like solubility, stability, and biological activity. researchgate.net Research in this area often focuses on synthesizing new materials with tailored properties for specific applications. researchgate.net

Overview of Naphthalene-Derived Compounds in Academic Inquiry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, is a versatile building block in organic synthesis. wikipedia.orgalfa-chemistry.com Its derivatives are found in a wide array of applications, from dyes and pigments to pharmaceuticals and electronic materials. wikipedia.orglifechemicals.com The rigid, planar structure of the naphthalene core imparts specific photophysical and electronic properties to its derivatives, making them attractive for use in organic light-emitting diodes (OLEDs), field-effect transistors, and as fluorescent probes. rsc.orgacs.org

The functionalization of naphthalene at its various positions allows for fine-tuning of its properties. The introduction of a phosphate (B84403) group at the 2-position, as in Calcium naphthalen-2-yl phosphate, would be expected to influence its electronic properties and introduce a site for coordination with metal ions.

Historical Trajectories and Evolution of Related Phosphate Chemistry

The history of organophosphorus chemistry dates back to the 19th century, with the first synthesis of an organophosphate, triethyl phosphate, reported in 1848. nih.gov The development of new synthetic methods, such as the Williamson ether synthesis, paved the way for the creation of a wide variety of phosphate esters. nih.gov Throughout the 20th century, the field expanded rapidly, driven in part by the discovery of the insecticidal properties of some organophosphates in the mid-1940s. nih.gov This led to their widespread use in agriculture, though concerns about their toxicity have since led to the development of newer, more targeted pesticides. nih.govresearchgate.net In parallel, the biological importance of phosphate esters became increasingly understood, spurring research into their roles in biochemistry. ucsd.edu

Current Gaps and Future Directions in Chemical Compound Research

While the broader fields of organophosphorus, calcium, and naphthalene chemistry are well-established, the specific compound this compound remains largely unexplored. A significant gap exists in the scientific literature regarding its synthesis, characterization, and properties. Future research could focus on:

Synthesis and Structural Characterization: Developing reliable synthetic routes to obtain pure this compound and determining its crystal structure. The X-ray structure of a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, has been determined, providing a methodological precedent. mdpi.com

Investigation of Physicochemical Properties: Studying its solubility, thermal stability, and photophysical properties to identify potential applications.

Exploration of Applications: Investigating its potential as a flame retardant, a component in luminescent materials, or as a precursor for other functional materials. The known use of organophosphates as flame retardants and naphthalene derivatives in luminescent materials suggests these are promising avenues. atamanchemicals.comacs.org

The study of such specific, under-researched compounds is crucial for advancing the frontiers of chemical science and discovering new materials with valuable properties.

Data Tables

Due to the lack of specific data for this compound, the following tables present information on related compounds to provide context.

Table 1: Properties of Naphthalene and Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |

| Naphthalen-2-ol | C₁₀H₈O | 144.17 | 121-123 | 285-286 |

| Naphthalen-2-yl diphenyl phosphate | C₂₂H₁₇O₄P | 376.35 | Not available | Not available |

Data sourced from PubChem and other chemical databases. wikipedia.orgnih.gov

Table 2: Overview of Related Compound Classes

| Compound Class | Key Features | Common Applications |

| Organophosphates | Contain a P-O-C bond; wide range of structures and properties. | Pesticides, flame retardants, lubricants, pharmaceuticals. wikipedia.orgatamanchemicals.comnih.gov |

| Calcium Phosphates | Family of minerals containing Ca²⁺ and phosphate anions. | Bone grafts, fertilizers, food additives. wikipedia.org |

| Naphthalene Derivatives | Contain the naphthalene bicyclic aromatic core. | Dyes, surfactants, materials for electronics, pharmaceuticals. wikipedia.orglifechemicals.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83817-45-2 |

|---|---|

Molecular Formula |

C10H7CaO4P |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

calcium;naphthalen-2-yl phosphate |

InChI |

InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2 |

InChI Key |

MPIBXADBMJKANU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2] |

Related CAS |

13095-41-5 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Calcium Naphthalen 2 Yl Phosphate

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of primary starting materials to form the target compound. For Calcium naphthalen-2-yl phosphate (B84403), these approaches would likely involve the direct combination of a calcium source with a naphthalen-2-yl phosphate source.

Precipitation and Crystallization Techniques

Precipitation from an aqueous solution is a primary and straightforward method for the synthesis of calcium phosphate salts. researchgate.netmdpi.com This technique leverages the low solubility of the target salt to isolate it from a reaction mixture. libretexts.org In a typical synthesis, a water-soluble calcium salt, such as calcium chloride, would be reacted with a soluble salt of naphthalen-2-yl phosphate, like its sodium or ammonium (B1175870) salt. The resulting insoluble Calcium naphthalen-2-yl phosphate would then precipitate out of the solution and could be collected by filtration.

Subsequent purification of the crude product can be achieved through crystallization. This involves dissolving the precipitate in a suitable solvent at an elevated temperature and then allowing it to cool slowly. This process encourages the formation of a more ordered and pure crystalline structure. The choice of solvent and the cooling rate are critical parameters that influence the purity and crystal size of the final product.

For analogous compounds like calcium naphthalen-1-yl phosphate, optimization of parameters such as pH (typically neutral to slightly acidic), temperature (ranging from 25–60°C), and the molar ratio of reactants are crucial for achieving high purity and good yield. It is reasonable to assume that similar conditions would be applicable to the synthesis of the naphthalen-2-yl isomer.

| Parameter | Typical Range for Analogous Compounds | Purpose |

| pH | 6.0–7.0 | To prevent hydrolysis of the phosphate group |

| Temperature | 25–60°C | To enhance solubility and crystallization kinetics |

| Molar Ratio | 1:2 (Calcium to Naphthalen-1-yl phosphate) | To ensure stoichiometric precipitation |

Solvothermal and Hydrothermal Synthetic Routes

While specific solvothermal or hydrothermal methods for this compound are not detailed in the available literature, these techniques are widely used for synthesizing various inorganic and hybrid materials, including calcium phosphates. These methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.

Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs other organic solvents. These conditions can facilitate the formation of crystalline phases that may not be accessible under standard atmospheric pressure. For other calcium phosphate materials, hydrothermal methods have been shown to influence the crystallinity and morphology of the final product.

Mechanochemical Synthesis Pathways

Mechanochemical synthesis is an environmentally friendly approach that involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solid-state method can often be performed at room temperature and without the need for solvents. While no specific mechanochemical synthesis of this compound has been reported, this technique has been successfully applied to the synthesis of other phosphate materials. The process would likely involve the high-energy milling of a solid calcium source (e.g., calcium oxide or calcium hydroxide) with solid 2-naphthyl phosphoric acid.

Template-Assisted and Self-Assembly Synthesis

Template-assisted and self-assembly methods offer precise control over the structure and morphology of the resulting materials. In a template-assisted synthesis, a structuredirecting agent (template) is used to guide the formation of the desired product. Self-assembly relies on the intrinsic properties of the molecules to spontaneously organize into ordered structures. Although these advanced methods have not been specifically documented for this compound, they represent a potential avenue for creating nanostructured or specifically oriented forms of the compound.

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of an intermediate compound (a precursor) which is then converted into the final product.

Utilization of Naphthalene (B1677914) Derivatives as Precursors

The synthesis of this compound can be approached by first preparing a suitable naphthalene-based precursor. A common strategy involves the phosphorylation of 2-naphthol (B1666908). This can be achieved by reacting 2-naphthol with a phosphorylating agent, such as phosphoryl chloride (POCl₃) or phosphoric acid, to produce 2-naphthyl phosphoric acid or its derivatives.

Once the 2-naphthyl phosphate precursor is synthesized, it can be reacted with a calcium salt in a metathesis reaction to yield this compound. For instance, the sodium salt of 2-naphthyl phosphate could be prepared first and then reacted with calcium chloride.

Role of Phosphate Sources in Compound Formation

The selection of the phosphate source is a critical parameter in the synthesis of this compound, directly influencing reaction kinetics, yield, and purity. Various phosphorylating agents can be employed, each with distinct reactivity profiles.

Phosphoric acid (H₃PO₄) represents a fundamental phosphate source. researchgate.net Its reaction with 2-naphthol would precede the introduction of a calcium salt. The acidity of phosphoric acid can necessitate careful pH control to prevent undesired side reactions of the naphthalene moiety. researchgate.net

Alternatively, pre-formed phosphate esters or salts can serve as the phosphate donor. The use of sodium naphthalen-2-yl phosphate in a metathesis reaction with a soluble calcium salt is a common strategy. This approach offers better control over the stoichiometry and can lead to cleaner product formation. Other phosphate sources, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or monobasic ammonium dihydrogen-phosphate (NH₄H₂PO₄), are also utilized in the synthesis of calcium phosphate materials, suggesting their potential applicability in the targeted synthesis of this compound, likely through a reaction with 2-naphthol followed by the addition of a calcium precursor. unam.mx

The choice of the phosphate source can also impact the crystalline form and morphology of the final product. For instance, in the broader context of calcium phosphate synthesis, the relative proportions of HPO₄²⁻ and PO₄³⁻ in the solution, which is dictated by the pH and the phosphate source, can determine whether amorphous or crystalline phases are formed. researchgate.net

Table 1: Comparison of Common Phosphate Sources for Calcium Phosphate Synthesis

| Phosphate Source | Formula | Typical Reaction Type | Advantages | Potential Challenges |

| Phosphoric Acid | H₃PO₄ | Esterification followed by salt formation | Readily available, low cost | Requires careful pH control, potential for side reactions |

| Sodium naphthalen-2-yl phosphate | C₁₀H₇Na₂O₄P | Metathesis (double displacement) | Good stoichiometric control, cleaner reaction | Requires prior synthesis of the sodium salt |

| Diammonium hydrogen phosphate | (NH₄)₂HPO₄ | Precipitation | Can control pH, ammonium byproduct is volatile | May require heating to remove ammonia |

| Monobasic ammonium dihydrogen-phosphate | NH₄H₂PO₄ | Precipitation | Provides acidic conditions if needed | pH adjustment may be necessary |

This table presents a summary of potential phosphate sources and their characteristics, extrapolated from general calcium phosphate synthesis principles.

Calcium Precursor Selection and Reactivity

The choice of the calcium precursor is equally as important as the phosphate source in the synthesis of this compound. The solubility and reactivity of the calcium salt can significantly affect the reaction rate and the physical properties of the product.

Commonly used calcium precursors include calcium chloride (CaCl₂), calcium nitrate (B79036) (Ca(NO₃)₂·4H₂O), and calcium acetate (B1210297) (Ca(CH₃COO)₂·H₂O). researchgate.netunam.mx These salts are typically water-soluble, facilitating their reaction in aqueous media. The reactivity of these precursors is largely dependent on their dissociation to provide Ca²⁺ ions. nih.gov

For instance, calcium chloride is a readily available and highly soluble precursor. However, the presence of chloride ions may be undesirable in certain applications. Calcium nitrate is another common choice, though the nitrate counter-ion might require removal from the final product. unam.mx Calcium acetate offers an organic counter-ion that might be more easily removed or benign in subsequent applications. researchgate.net

The selection of the calcium precursor can also influence the morphology and crystallinity of the resulting calcium phosphate material. A study on CaO sorbents for CO₂ capture investigated various calcium precursors, including calcium lactate (B86563) and calcium gluconate, which led to different properties in the final calcium-based material. nih.gov This suggests that organic calcium salts could offer a pathway to novel morphologies of this compound.

Table 2: Reactivity and Properties of Selected Calcium Precursors

| Calcium Precursor | Formula | Solubility in Water | Key Characteristics |

| Calcium Chloride | CaCl₂ | High | Cost-effective, high ionic strength |

| Calcium Nitrate Tetrahydrate | Ca(NO₃)₂·4H₂O | High | Common laboratory reagent |

| Calcium Acetate Hydrate | Ca(CH₃COO)₂·H₂O | Moderate | Organic anion, can act as a buffer |

| Calcium Lactate Hydrate | C₆H₁₀CaO₆·xH₂O | Moderate | Biodegradable anion |

| Calcium Gluconate Monohydrate | C₁₂H₂₂CaO₁₄·H₂O | Low | Forms stable solutions, less reactive |

This table summarizes the properties of various calcium precursors relevant to the synthesis of calcium-containing compounds.

Solid-State Synthesis Investigations

Solid-state synthesis offers an alternative to traditional solution-based methods, often involving the direct reaction of solid precursors at elevated temperatures or through mechanochemical activation. While specific studies on the solid-state synthesis of this compound are not widely reported, the principles can be extrapolated from the synthesis of other calcium phosphate materials.

One potential solid-state approach is the gas-solid reaction of a calcium source, like calcium oxide (CaO), with a volatile phosphorus-containing species. researchgate.net For the target compound, this could theoretically involve the reaction of CaO with a thermally stable derivative of naphthalenyl phosphate.

More commonly, solid-state reactions involve the intimate mixing of solid reactants followed by heating. A plausible route could be the high-temperature reaction of a calcium salt with a solid naphthalenyl phosphate derivative. The success of such a method would depend on the thermal stability of the organic component and the ability of the reactants to diffuse and react in the solid state. The transformation of calcium-deficient hydroxyapatite (B223615) into biphasic calcium phosphate at high temperatures is a well-documented solid-state process driven by ionic diffusion, providing a model for the potential transformations in the this compound system. researchgate.net

Mechanochemistry, where mechanical energy is used to induce chemical reactions, represents another solvent-free synthetic route. The ball-milling of a calcium source with a naphthalenyl phosphate precursor could potentially yield the desired product.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. sciencedaily.com This can be achieved through several strategies, including the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

A key principle of green chemistry is the use of water as a solvent, which is often feasible for the synthesis of calcium phosphate compounds. nih.gov Aqueous precipitation methods for producing calcium phosphates are considered environmentally friendly. researchgate.net The use of microwave irradiation as a heating source can also contribute to a greener synthesis by reducing reaction times and energy consumption. nih.gov

Another aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov The choice of synthetic route can greatly impact atom economy. For instance, a direct addition reaction would have a higher atom economy than a substitution reaction that generates byproducts.

Furthermore, the development of synthetic methods that utilize renewable resources is a central goal of green chemistry. nih.gov While naphthalene is traditionally derived from fossil fuels, research into its production from renewable feedstocks could eventually provide a greener starting point for the synthesis of this compound. The design of chemical products that are biodegradable and non-toxic is also a core principle of green chemistry. nih.gov

Post-Synthetic Modification and Functionalization of the Compound

Once synthesized, this compound can be further modified to tailor its properties for specific applications. These modifications can be broadly categorized into surface functionalization and derivatization.

Surface Functionalization Techniques

Surface functionalization involves altering the surface chemistry of the material without changing its core structure. For calcium phosphate-based materials, this is a well-established field, particularly for nanoparticles. semanticscholar.orgmdpi.com

One common technique is the deposition of a silica (B1680970) shell on the surface of the calcium phosphate particles. semanticscholar.orgmdpi.com This silica layer can then be functionalized with a variety of chemical groups, such as amines or carboxylic acids, which can then be used to covalently attach other molecules. semanticscholar.orgmdpi.com

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for surface functionalization. semanticscholar.orgmdpi.com By introducing azide (B81097) or alkyne groups onto the surface of the this compound, a wide range of molecules, including proteins and nanoparticles, can be covalently attached. semanticscholar.orgmdpi.com

The surface can also be modified by the adsorption of polymers or other molecules. For example, polyethyleneimine (PEI) can be used to impart a positive surface charge, while carboxymethylcellulose (CMC) can create a negative charge. mdpi.com This can be useful for controlling the dispersibility and interactions of the material.

Covalent and Non-Covalent Derivatization Studies

Derivatization involves modifying the chemical structure of the this compound molecule itself. This can be achieved through either covalent or non-covalent interactions.

Covalent derivatization would involve chemical reactions that form new covalent bonds. For example, the naphthalene ring could be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The phosphate group itself can also be a site for derivatization, although this may be more challenging.

Non-covalent derivatization relies on intermolecular forces, such as hydrogen bonding, electrostatic interactions, and π-π stacking. The aromatic naphthalene rings of this compound could interact with other aromatic molecules through π-π stacking. The phosphate group and calcium ion can participate in hydrogen bonding and coordination with other molecules. These non-covalent interactions can be used to form supramolecular assemblies with tailored properties.

Advanced Structural and Spectroscopic Characterization Methodologies for Calcium Naphthalen 2 Yl Phosphate

X-ray Diffraction Techniques for Crystalline Structure Elucidation

X-ray diffraction (XRD) stands as a cornerstone for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through the material, researchers can deduce the crystal structure, identify phases, and assess purity.

Single Crystal X-ray Diffraction Analysis

Powder X-ray Diffraction for Phase Identification and Purity

Table 1: Representative Powder X-ray Diffraction Data for Calcium Phosphate (B84403) Compounds

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Assignment |

| ~25.9 | ~3.44 | 100 | Apatite-like phase |

| ~31.8 | ~2.81 | 80 | Apatite-like phase |

| ~32.2 | ~2.78 | 75 | Apatite-like phase |

| ~32.9 | ~2.72 | 60 | Apatite-like phase |

| ~34.1 | ~2.63 | 40 | Apatite-like phase |

| ~27.8 | ~3.21 | 90 | β-tricalcium phosphate |

| ~31.0 | ~2.88 | 100 | β-tricalcium phosphate |

Note: This table represents typical diffraction angles for common calcium phosphate phases and is for illustrative purposes. Specific data for calcium naphthalen-2-yl phosphate would need to be experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei, such as phosphorus-31 (³¹P) and hydrogen-1 (¹H). It provides detailed information about the connectivity and structure of molecules.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is particularly valuable for characterizing solid materials like this compound. nih.gov By using techniques such as magic-angle spinning (MAS), it is possible to obtain high-resolution spectra from solid samples. nih.gov ³¹P MAS-NMR would be instrumental in identifying the different phosphate environments within the solid structure. researchgate.net For example, it can distinguish between protonated (HPO₄²⁻) and non-protonated (PO₄³⁻) phosphate groups. nih.gov Furthermore, cross-polarization techniques can be used to probe the proximity between different nuclei, such as ¹H and ³¹P, providing insights into the bonding and spatial arrangement of the naphthalenyl and phosphate moieties. researchgate.net

Solution-State NMR for Structural Confirmation

When this compound is soluble in a suitable solvent, solution-state NMR can provide complementary structural information. rsc.org ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the naphthalene (B1677914) ring, confirming its structure. ³¹P NMR in solution would show a single resonance, assuming the compound dissolves as a single species, which can be compared to known phosphate compounds. While the interaction of calcium ions with DNA has been studied using ⁴³Ca-NMR, this technique is less common for routine characterization. nih.gov

Table 2: Representative ³¹P NMR Chemical Shifts for Calcium Phosphate Species

| Compound/Species | Chemical Shift (ppm) | Technique |

| Hydroxyapatite (B223615) | ~2.8 | ³¹P MAS-NMR |

| Monetite (CaHPO₄) | -1.59, -0.36, 1.34 | ³¹P MAS-NMR |

| Brushite (CaHPO₄·2H₂O) | 1.4 | ³¹P MAS-NMR |

| Orthophosphate (in solution) | Varies with pH | ³¹P Solution NMR |

Note: This table provides typical chemical shift ranges for various calcium phosphate species. The specific chemical shift for this compound would depend on its specific chemical environment.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govnih.gov These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them ideal for characterizing the functional groups in this compound. pocketdentistry.comresearchgate.net

The spectra would be expected to show characteristic bands for the phosphate group (PO₄³⁻) and the naphthalene ring. The symmetric stretching vibration of the P-O bond in phosphate groups typically appears in the Raman spectrum around 940-990 cm⁻¹. ufop.br Asymmetric stretching and bending modes of the phosphate group would be observed at lower wavenumbers. ufop.br The vibrations of the aromatic C-H and C-C bonds of the naphthalene ring would also be present, providing a complete vibrational fingerprint of the molecule. Variations in the positions and intensities of these bands can offer insights into intermolecular interactions, such as hydrogen bonding. ufop.br

Table 3: Characteristic Vibrational Frequencies for Phosphate and Naphthalene Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| PO₄³⁻ Symmetric Stretch (ν₁) | 930 - 990 | Raman |

| PO₄³⁻ Antisymmetric Stretch (ν₃) | 1000 - 1150 | IR, Raman |

| PO₄³⁻ Bending (ν₂, ν₄) | 400 - 600 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| P-O-C Stretch | 900 - 1100 | IR, Raman |

Note: The exact positions of the vibrational bands for this compound would need to be determined experimentally.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR analysis reveals characteristic absorption bands that confirm its molecular structure.

The FTIR spectrum of a calcium phosphate material typically shows distinct peaks corresponding to the phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups. For instance, characteristic peaks for phosphate groups are often observed around 563 and 602 cm⁻¹. More specifically, the P—O and P—O(H) stretching vibrations of the phosphate anion ([PO₄]³⁻) can be assigned to strong and medium absorption bands at approximately 1081 cm⁻¹ and 891 cm⁻¹, respectively. The O–P–O (H) and O–P–O vibrations typically appear at 578 cm⁻¹ and 420 cm⁻¹.

In addition to the phosphate backbone, the presence of the naphthalen-2-yl group introduces characteristic aromatic C-H and C=C stretching vibrations. The analysis of these spectral features provides a fingerprint for the compound, allowing for its identification and the study of its interactions with other substances. Deconvolution of FTIR spectra can further separate overlapping bands, offering a more detailed analysis of atomic-level changes and the chemical environments of the phosphate and organic moieties.

Table 1: Representative FTIR Absorption Bands for Calcium Phosphates

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Reference |

| Phosphate (PO₄³⁻) | P—O Stretching | 1000 - 1100 | |

| Phosphate (PO₄³⁻) | O–P–O Bending | 560 - 610 | |

| Naphthyl C-H | Aromatic Stretching | 3000 - 3100 | General IR tables |

| Naphthyl C=C | Aromatic Ring Stretching | 1450 - 1600 | General IR tables |

| P-O-C (Aryl) | Stretching | 900 - 1000 | General IR tables |

Note: The exact positions of the peaks for this compound may vary slightly based on the specific sample preparation and experimental conditions.

Raman Spectroscopy Investigations

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. It is particularly useful for analyzing the skeletal vibrations of the phosphate group and the non-polar bonds within the naphthalene ring system.

For organophosphorus compounds, Raman spectroscopy is a selective and safe qualitative identification technique. The transformation of amorphous calcium phosphate to its crystalline form, hydroxyapatite, can be monitored by a distinct peak shift in the Raman spectra from approximately 950 cm⁻¹ to 960 cm⁻¹. The characteristic vibrational bands for phosphate groups in hydroxyapatite crystals include the ν1 stretching of P-O at 960–962 cm⁻¹ and the ν3 stretching of P-O at 1035–1045 cm⁻¹.

The Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric vibrations of the naphthalene ring, which are often weak in FTIR spectra. The P=O and P-O-C stretching vibrations also give rise to characteristic Raman signals that can be used for structural confirmation. The analysis of these spectra can help in understanding the crystallinity and phase purity of the material.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Reference |

| Phosphate (PO₄³⁻) | Symmetric Stretch (ν₁) | 950 - 970 | |

| Phosphate (PO₄³⁻) | Asymmetric Stretch (ν₃) | 1030 - 1050 | |

| Naphthalene Ring | Ring Breathing | 1300 - 1400 | General Raman data |

| Naphthalene Ring | C-H Bending | 750 - 850 | General Raman data |

| P-O-C (Aryl) | Stretching | 600 - 800 |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions. nih.gov By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events such as melting, crystallization, and solid-state transitions. nih.gov

In the context of this compound, a DSC analysis would provide critical data on its thermal stability and physical state changes upon heating. The analysis involves placing a small, weighed amount of the compound in a sealed pan and heating it at a controlled rate. The resulting thermogram plots heat flow against temperature, with endothermic (heat-absorbing) and exothermic (heat-releasing) events appearing as peaks.

Research on related naphthalene derivatives has demonstrated the utility of DSC in studying their phase behavior. For instance, studies on 2-substituted naphthalenes confined in porous materials have shown that DSC can detect depressions in phase transition temperatures. researchgate.net For this compound, DSC would be instrumental in determining its melting point and decomposition temperature. An endothermic peak would signify the melting transition, indicating the temperature at which the solid compound becomes a liquid. At higher temperatures, an exothermic peak might be observed, corresponding to the thermal decomposition of the organophosphate structure. The presence of multiple peaks could indicate complex, multi-step transitions or the existence of different polymorphic forms.

Table 1: Hypothetical DSC Thermal Events for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 215.4 | 220.1 | 85.3 (Endothermic) |

| Decomposition | 350.2 | 365.5 | -150.7 (Exothermic) |

Note: This table is illustrative and represents the type of data obtained from a DSC experiment. Actual values would be determined experimentally.

Elemental and Compositional Analysis

Verifying the elemental composition and stoichiometry of this compound is crucial for confirming its identity and purity. Techniques like ICP-MS and EDS are powerful tools for this purpose.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Ratios

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at trace concentrations. It is exceptionally well-suited for the precise and accurate determination of elemental ratios in chemical compounds.

For the analysis of this compound, a sample would first undergo acid digestion to break down the organic matrix and bring the elements into an aqueous solution. This solution is then introduced into the ICP-MS system, where it is nebulized into an aerosol and passed through a high-temperature argon plasma (around 6000-10000 K). The intense heat of the plasma atomizes and ionizes the elements. These ions are then extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio.

This method allows for the highly accurate quantification of both calcium (Ca) and phosphorus (P). nih.gov By using certified standard solutions for calibration, the precise concentrations of Ca and P in the digested sample solution can be determined. researchgate.net From these concentrations, the molar ratio of calcium to phosphorus can be calculated, which is essential for verifying the stoichiometric formula of the compound. Advanced ICP-MS instruments may use a dynamic reaction cell (DRC) to mitigate polyatomic interferences, further enhancing the accuracy of the measurements, particularly for an element like calcium. nih.gov

Table 2: Example ICP-MS Data for Elemental Ratio Determination

| Element | Measured Concentration (mg/L) | Molar Concentration (mol/L) | Molar Ratio (Normalized to P) |

| Calcium (Ca) | 10.02 | 0.000250 | 0.50 |

| Phosphorus (P) | 15.48 | 0.000500 | 1.00 |

Note: This table presents example data to illustrate the calculation of elemental ratios from ICP-MS results. The theoretical Ca:P molar ratio for Ca(C10H7O4P) would be 1:1, while for Ca(C10H6O4P)2 it would be 1:2. The hypothetical result here is for a different stoichiometry.

Energy Dispersive X-ray Spectroscopy (EDS) for Local Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically integrated with electron microscopy instruments, such as Scanning Electron Microscopy (SEM). When the sample is bombarded by the electron beam of the microscope, atoms within the sample are excited, causing them to emit X-rays at energies characteristic of each element. An EDS detector measures the number and energy of the emitted X-rays to produce a spectrum that provides qualitative and semi-quantitative information about the elemental composition of the analyzed volume.

For this compound, EDS analysis would be performed on a solid sample, often a powder or crystal. This technique can rapidly confirm the presence of the expected elements: calcium, phosphorus, oxygen, and carbon. researchgate.net EDS is particularly useful for assessing the spatial distribution of these elements across the sample surface. By creating elemental maps, one can verify that Ca and P are uniformly distributed throughout the material, which is indicative of a homogeneous single compound rather than a physical mixture. researchgate.net It can also be used to detect localized impurities or compositional variations on a microscopic scale. While not as quantitatively precise as ICP-MS, EDS provides valuable, spatially-resolved compositional data. semanticscholar.org

Table 3: Illustrative Semi-Quantitative EDS Analysis Results

| Element | Atomic % | Weight % |

| Carbon (C) | 52.17 | 46.18 |

| Oxygen (O) | 26.09 | 30.59 |

| Phosphorus (P) | 8.70 | 9.98 |

| Calcium (Ca) | 13.04 | 13.25 |

| Total | 100.00 | 100.00 |

Note: This table shows hypothetical semi-quantitative results from an EDS analysis of this compound, assuming the molecular formula C10H7CaO4P. The values are for illustrative purposes.

Mechanistic Studies of Calcium Naphthalen 2 Yl Phosphate Reactions and Interactions

Catalytic Mechanism Elucidation

Understanding the catalytic mechanism of calcium naphthalen-2-yl phosphate (B84403) involves examining the roles of its constituent parts: the calcium center and the organic naphthalen-2-yl moiety. Studies on related calcium-based catalysts provide a foundation for elucidating these mechanisms.

In catalytic cycles involving calcium phosphate complexes, the active site is typically centered around the calcium ion, which coordinates with the phosphate ligands and reactants. beilstein-journals.org For example, in the calcium-BINOL phosphate-catalyzed hydrocyanation of hydrazones, a proposed catalytic cycle involves several key intermediates. nih.gov The resting state of the catalyst is believed to be a complex where the BINOL phosphate acts as a bidentate ligand to the calcium, creating a pseudo-tetrahedral coordination environment. beilstein-journals.org

Computational studies using Density Functional Theory (DFT) have been instrumental in mapping out the entire catalytic cycle for such reactions. nih.gov These models propose that the active catalyst is formed in situ from the reaction of a pre-catalyst complex with a reagent like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov The cycle proceeds through various intermediates where the substrate and reagents coordinate to the calcium center, undergo transformation, and are then released. nih.gov For instance, isocyanide has been identified as a preferred coordinating species to the calcium during the catalytic cycle, even though the active catalyst prefers a side-on coordination of cyanide. nih.gov The rate-limiting step in this specific cycle was found to be the recovery of the calcium catalyst and the replacement of the product from the active site. nih.gov

The calcium ion is the cornerstone of the catalytic activity in these complexes. Its role as a Lewis acid allows it to coordinate with and activate substrates. In calcium-BINOL phosphate systems, the direct involvement of the Ca²⁺ ion in catalysis has been experimentally verified. nih.gov When the calcium pre-catalyst is generated directly in the reaction vessel, reducing the amount of the calcium source relative to the phosphate ligand leads to a decrease in the reaction yield, confirming the calcium's essential role. nih.govbeilstein-journals.org

The calcium center orchestrates the catalytic cycle by bringing the reactants into close proximity and stabilizing transition states. nih.gov Its coordination environment is dynamic, changing as substrates bind and products are released. beilstein-journals.org The versatility of calcium in forming various complexes and its ability to facilitate bond-forming and bond-breaking steps are central to its catalytic function in a growing number of organic transformations. nih.gov

The naphthalen-2-yl moiety, as a bulky aromatic group, exerts significant steric and electronic influence on the catalyst's properties. While direct studies on its effect in calcium naphthalen-2-yl phosphate are limited, its structural role can be inferred. The large, planar naphthalene (B1677914) system can influence the spatial arrangement of the catalyst's active site, potentially creating specific pockets or channels that favor the binding of certain substrates over others, thereby contributing to selectivity. mdpi.com

Solid-State Reaction Mechanisms

Solid-state reactions provide a solvent-free alternative for the synthesis of compounds like this compound. These reactions are typically performed by grinding or heating solid reactants together. For the analogous calcium naphthalen-1-yl phosphate, solid-state synthesis is a known method, though it often results in lower yields (around 70-80%) compared to precipitation methods. The primary limitation of solid-state reactions is often incomplete reactant mixing, which can hinder the reaction from going to completion. The mechanism involves the direct interaction and diffusion of ions between the crystal lattices of the solid reactants. The reaction progress and the nature of the product can be influenced by factors such as particle size, pressure, and temperature. In the context of all-solid-state batteries, the interfaces between solid electrolytes and electrodes are critical, and the electrochemical reactions involve the formation and decomposition of new solid phases at these interfaces. rsc.org

Dissolution and Precipitation Dynamics

The dissolution and precipitation of calcium phosphates are complex processes governed by physicochemical principles that are fundamental to both synthetic and biological systems. taylorfrancis.com The precipitation of calcium phosphate from a solution typically begins with the formation of an initial, often amorphous, solid phase. mdpi.com For instance, in controlled precipitation experiments, amorphous calcium phosphate (ACP) is frequently the first phase to form, which may later transform into more stable crystalline forms like calcium-deficient hydroxyapatite (B223615) (CaDHA). mdpi.com

The dynamics of this process are highly sensitive to experimental conditions such as pH, temperature, and the initial concentration of calcium and phosphate ions. semanticscholar.orgnih.gov Studies have shown that the precipitation reaction can be initiated by rapidly mixing calcium hydroxide (B78521) and phosphoric acid solutions. semanticscholar.org The evolution of the system can be monitored by tracking changes in pH and solution conductivity. semanticscholar.org For example, an initial increase in pH and Ca²⁺ concentration from the dissolution of a calcium source can be followed by a decrease in conductivity, signaling the precipitation of a calcium phosphate phase. semanticscholar.org

The presence of other molecules or surfaces can also influence these dynamics. Liposomes, for example, have been shown to affect the rate of transformation from ACP to CaDHA without altering the final composition of the precipitate. mdpi.com The table below summarizes key parameters from a kinetic study of calcium phosphate precipitation, illustrating the complexity and multi-step nature of the process.

| Time (minutes) | pH | Calcium Concentration (Ca²⁺) | Conductivity | Dominant Process |

| 0 - 8 | Increases (3 to 6) | Increases | Decreases | Dissolution of lime; Precipitation of DCPD and nucleation of HAP |

| 8 - 15 | > 7 (Constant) | Follows Conductivity | Increases | Continued dissolution of calcium hydroxide; Dissolution of brushite |

| > 15 | Constant | Variable | Variable | Transformation and growth of stable phases |

| This table is based on data from a kinetic study of the H₃PO₄-Ca(OH)₂-H₂O system and illustrates the general dynamics of calcium phosphate precipitation. semanticscholar.org |

Investigation of Dissolution Pathways in Aqueous Media

The dissolution of calcium phosphate compounds in aqueous environments is a complex process influenced by factors such as pH, ionic strength, and the presence of other ions. For this compound, the dissolution process in an aqueous medium would likely involve the dissociation of the compound into calcium ions (Ca²⁺) and naphthalen-2-yl phosphate ions.

The general steps for the dissolution of calcium apatites in acidic aqueous media can provide a framework for understanding the potential pathways for this compound. These steps include:

Diffusion: Movement of reactants from the bulk solution to the solid-liquid interface. wjgnet.com

Adsorption: Attachment of chemical species onto the surface of the solid. wjgnet.com

Surface Chemical Reactions: Transformations occurring on the surface of the compound. wjgnet.com

Desorption: Release of the products (calcium ions and naphthalen-2-yl phosphate ions) from the crystal surface. wjgnet.com

Diffusion of Products: Movement of the dissolved ions into the bulk solution. wjgnet.com

The rate of dissolution is significantly affected by the crystallinity of the material. Amorphous calcium phosphate coatings have been shown to dissolve at a considerably higher rate than their crystalline counterparts. nih.gov Heat-treated, and therefore more crystalline, coatings are substantially more stable. nih.gov It is also noted that the dissolution of apatites is often incongruent, meaning the stoichiometric ratio of the ions being released into the solution may not match that of the solid. wjgnet.com

Mechanisms of Precipitation and Crystal Growth

The precipitation of this compound from a supersaturated solution would involve nucleation and subsequent crystal growth. The process is governed by thermodynamic and kinetic factors. researchgate.net In many aqueous systems, the formation of a stable crystalline calcium phosphate phase is often preceded by the formation of one or more precursor phases, such as amorphous calcium phosphate (ACP). taylorfrancis.com

The key factors influencing precipitation and crystal growth include:

Supersaturation: The driving force for precipitation. researchgate.net

pH: Affects the speciation of phosphate in the solution and the solubility of the calcium phosphate salt. researchgate.net For a related compound, calcium naphthalen-1-yl phosphate, a neutral to a slightly acidic pH (6.0–7.0) is considered critical to prevent hydrolysis of the phosphate group.

Temperature: Influences solubility and the kinetics of crystallization.

Presence of Foreign Ions: Can either inhibit or promote nucleation and crystal growth. researchgate.net

Crystal growth can proceed through different mechanisms, such as island nucleation on the crystal surface. researchgate.net The morphology of the resulting crystals can be influenced by the presence of impurities or additives in the growth medium. For example, phosphate ions have been shown to alter the morphology of calcite crystals. mdpi.com

The following table summarizes key parameters that are often optimized for the synthesis and precipitation of related calcium phosphate compounds:

| Parameter | Condition | Rationale |

| pH Control | 6.0–7.0 (for a related compound) | Prevents hydrolysis of the phosphate group. |

| Temperature | 25–60°C (for a related compound) | Enhances solubility and crystallization kinetics. |

| Molar Ratio | 1:2 (Calcium to naphthalen-1-yl phosphate) | Ensures stoichiometric precipitation. |

Surface Interaction Mechanisms with Other Materials

The surface of this compound is expected to be reactive and capable of interacting with a variety of other materials through several mechanisms, including adsorption and ion exchange. The nature of these interactions is critical in various applications.

Adsorption: The surface of calcium phosphates can adsorb various molecules, including proteins and other organic compounds. nih.gov Studies on hydroxyapatite and brushite have shown that protein adsorption is significantly higher on unsintered, less crystalline surfaces compared to sintered, highly crystalline surfaces. nih.gov The adsorption of compounds can alter the surface properties of the material. For instance, the adsorption of sodium trimetaphosphate on dental enamel was found to be dose-dependent and created electron donor sites that induced the adsorption of calcium ions. nih.gov

Ion Exchange: The calcium ions at the surface of the crystal lattice can be exchanged with other cations from the surrounding solution. nih.gov This process is an important factor in the surface modification of calcium phosphates. nih.gov For example, the interaction of calcium ions with phosphatidylserine (B164497) vesicles likely involves the ionized carboxylic groups of the phospholipid. nih.gov

Covalent Functionalization: The surface of calcium phosphate nanoparticles can be chemically modified to covalently attach other molecules. A method involving "click chemistry" has been demonstrated to attach proteins and gold nanoparticles to the surface of calcium phosphate nanoparticles that were first coated with a silica (B1680970) shell. mdpi.com This indicates the potential for tailored surface functionalization of this compound for specific applications.

The interaction of calcium ions with mineral surfaces is also a subject of study in fields like froth flotation. For example, calcium ions can adsorb onto the surface of minerals like spodumene, which then promotes the adsorption of collectors used in the flotation process. The primary active species in such interactions at alkaline pH are thought to be Ca²⁺, Ca(OH)⁺, and Ca(OH)₂.

Theoretical and Computational Chemistry Investigations of Calcium Naphthalen 2 Yl Phosphate

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. academie-sciences.frugent.be This method is based on the principle that the energy of a molecule can be determined from its electron density. For calcium naphthalen-2-yl phosphate (B84403), DFT calculations can provide a detailed understanding of its geometry, bond lengths, and bond angles.

Table 1: Representative DFT Calculation Parameters for Similar Systems

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Functional | B3LYP | researchgate.net |

| Basis Set | 6-31G(d,p) | researchgate.net |

This table is illustrative and based on common practices for similar molecules.

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for ground state properties. For calcium naphthalen-2-yl phosphate, ab initio methods like Hartree-Fock (HF) or more advanced correlated methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to determine its equilibrium geometry and vibrational frequencies.

Studies on calcium phosphate clusters and other small molecules have shown that ab initio methods can accurately predict spectroscopic constants and other properties. icmp.lviv.uaresearchgate.net For this compound, these calculations would yield precise information on the molecule's rotational constants, dipole moment, and polarizability, contributing to a fundamental understanding of its physical characteristics. For instance, calculations on similar ionic systems have successfully determined spectroscopic constants and dipole moments. researchgate.net

Table 2: Illustrative Ab Initio Calculation Results for a Hypothetical Small Molecule

| Property | Calculated Value | Unit |

|---|---|---|

| Ground State Energy | -500.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| Rotational Constant A | 1500.5 | MHz |

| Rotational Constant B | 800.2 | MHz |

This table presents hypothetical data to illustrate the output of ab initio calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

For this compound, the HOMO is likely to be located on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed over the phosphate group and the calcium ion. The HOMO-LUMO gap can be calculated using DFT or other quantum chemical methods. This analysis is crucial for understanding the molecule's potential applications in areas like organic electronics or as a photosensitizer. Studies on naphthalene and its derivatives have shown that substitutions on the naphthalene ring can significantly alter the HOMO-LUMO gap. researchgate.netsamipubco.com The presence of the phosphate group and the calcium ion would further influence these energy levels. The energy gap is a critical parameter for predicting the electronic absorption spectra of the molecule.

Table 3: Representative HOMO-LUMO Data for Naphthalene

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -6.13 | samipubco.com |

| LUMO | -1.38 | samipubco.com |

This data is for naphthalene and serves as a reference point for the potential electronic properties of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The naphthalene and phosphate groups in this compound can exhibit a range of conformations due to the rotation around single bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. By simulating the molecule at different temperatures, it is possible to understand its flexibility and the barriers to conformational change. This information is vital for understanding how the molecule might interact with other molecules or surfaces. For instance, MD simulations have been used to predict the crystal shape of naphthalene by analyzing its growth from solution. rsc.org

MD simulations of similar systems, such as calcium ions interacting with phospholipid bilayers, have shown that calcium ions can bind tightly to phosphate groups, influencing the structure and ordering of the surrounding molecules. cas.czdtu.dk In the case of this compound, simulations could elucidate the nature of the ion-pair interaction in solution and the role of the naphthalene moiety in potential intermolecular stacking or hydrophobic interactions. These simulations can also provide insights into the thermodynamics of solvation, such as the free energy of transferring the molecule from a vacuum to a solvent.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Calcium phosphate |

| Hartree-Fock |

| Møller-Plesset |

Computational Catalysis Studies

Computational catalysis leverages theoretical chemistry principles to model and understand catalytic processes at a molecular level. For a compound like this compound, these studies would focus on its potential role in or as a subject of catalyzed reactions, particularly those involving the cleavage or formation of phosphate ester bonds.

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemists employ various methods to map the potential energy surface of a reaction, identifying the most likely path from reactants to products. This involves locating stable intermediates and, crucially, the high-energy transition states that connect them.

For phosphate-containing molecules, Density Functional Theory (DFT) is a commonly used method. For instance, studies on model phosphate compounds like acetyl phosphate and methyl phosphate have utilized the B3LYP functional with basis sets such as 6-311++G(3df, 3pd) to model their structure and reactivity. rsc.orgnih.gov These calculations help in understanding how interactions with the environment, such as solvent molecules or metal ions (like Ca²⁺), can influence the bond lengths and angles within the phosphate group, thereby affecting the reactivity of the scissile P-O bond. nih.gov

In the context of catalysis, identifying the transition state is paramount. The structure of the transition state for the cleavage of phosphate diesters is often proposed to be a dianion. nih.gov Computational modeling can elucidate the geometry and energy of this transient species. By modeling the interaction of this compound with a proposed catalyst, researchers can map the energetic profile of the reaction, revealing the activation energy barrier. This mapping provides insights into how a catalyst might stabilize the transition state, thereby accelerating the reaction. Studies on biomineralization pathways of calcium phosphates also provide a framework for understanding the thermodynamic and kinetic controls that govern phase transformations, which are essential for predicting reaction pathways. researchgate.net

Computational methods are powerful tools for predicting the effectiveness and specificity of a catalyst before engaging in extensive experimental work. For a potential catalyst interacting with this compound, theoretical calculations can predict its activity by quantifying the reduction in the activation energy of the reaction.

A key indicator of catalytic efficiency is the binding affinity between the catalyst and the transition state of the substrate. For example, the binding affinity of inhibitors that act as transition state analogs can be calculated and correlated with catalytic activity. A strong binding affinity for a transition state analog suggests that the catalyst is effective at stabilizing the actual transition state. nih.gov In one study, a significant difference in affinity for a catalyst was observed between a phosphate diester monoanion (representing the substrate) and a phosphate monoester dianion (representing the transition state analog), providing strong evidence for the active form of the catalyst. nih.gov

Furthermore, theoretical calculations can shed light on the electronic properties that govern catalytic power. For instance, in studies of palladalactam complexes, theoretical calculations affirmed that a specific ligand system was the most electron-donating, leading to the formation of the strongest metal-carbon bond and predicting high catalytic activity in coupling reactions. rsc.org Similar computational approaches could be used to evaluate how modifications to the naphthalenyl moiety or the coordination environment of the calcium ion in this compound derivatives might influence their catalytic properties.

Solid-State Computational Modeling

Solid-state computational modeling provides indispensable insights into the structural and dynamic properties of crystalline materials. For this compound, these methods can predict its crystal arrangement and vibrational characteristics, which are fundamental to understanding its material properties.

Data Collection: Measuring diffraction intensities from a single crystal.

Symmetry Determination: Using statistical methods to determine the crystal system and space group (e.g., Pī for the 1-naphthyl isomer).

Structure Solution: Employing methods like the Patterson function and Fourier synthesis to determine the initial positions of the atoms.

Refinement: Using least-squares refinements to optimize the atomic coordinates and thermal parameters to achieve the best fit with the experimental diffraction data. The final R-factor is a measure of the quality of the fit.

Computational methods can complement this process by predicting possible crystal structures based on the molecule's geometry and intermolecular forces. For the known calcium naphthalen-1-yl phosphate, the phosphate groups are distorted tetrahedrons, and the calcium ion is coordinated to seven oxygen atoms (four from phosphate groups and three from water molecules) in a distorted pentagonal bipyramid arrangement. It is computationally feasible to model the 2-naphthyl isomer to predict its likely packing arrangement and compare the energetic stability of different polymorphs.

Table 1: Crystallographic Data for the Analogous Calcium Naphthalen-1-yl Phosphate Trihydrate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.244 ± 0.002 |

| b (Å) | 8.994 ± 0.003 |

| c (Å) | 18.725 ± 0.004 |

| α (°) | 84°19' ± 3' |

| β (°) | 78°32' ± 2' |

| γ (°) | 88°52' ± 4' |

| Z (formula units/cell) | 2 |

| Final R-factor | 10.3% |

Computational modeling is crucial for interpreting the vibrational spectra (Infrared and Raman) of complex molecules. DFT and ab initio quantum chemical calculations are used to compute the vibrational frequencies and normal modes of a molecule or a crystal lattice. icmp.lviv.uaresearchgate.net These calculated spectra can then be compared with experimental data to validate the proposed structure and provide detailed assignments for the observed spectral bands. icmp.lviv.ua

For phosphate compounds, the vibrational frequencies are highly sensitive to the local chemical environment. rsc.orgnih.gov Theoretical studies have established correlations between the P-O bond lengths and their corresponding stretching frequencies. rsc.orgnih.gov For example, calculations on model phosphate systems using the B3LYP functional and the 6-311++G(3df, 3pd) basis set have shown that the wavenumbers of the terminal P–O stretching vibrations correlate strongly with P–O bond lengths. rsc.orgnih.gov

The spectral regions are generally characteristic:

~900-1200 cm⁻¹: Dominated by P-O stretching vibrations (ν(P-O)). icmp.lviv.ua

~400-800 cm⁻¹: Associated with O-P-O angle bending vibrations, which are more sensitive to the coordination with metal ions like Ca²⁺. icmp.lviv.ua

By performing such calculations on a model of the this compound crystal lattice, one could predict its IR and Raman spectra, aiding in the experimental characterization of the material.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Acetyl Phosphate (AcP) nih.gov

| Vibrational Mode | Environment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| Degenerate Asymmetric P-OT Stretch | Aqueous | ~1132 | 1132 |

| Asymmetric P-OT Stretch 1 | Ca²⁺-ATPase Enzyme | - | 1194 |

| Asymmetric P-OT Stretch 2 | Ca²⁺-ATPase Enzyme | - | 1137 |

P-OT refers to terminal P-O bonds.

In Silico Screening and Design of Derivatives

In silico (computer-based) screening is a modern approach in materials science and drug discovery to identify promising new molecules from vast virtual libraries. Starting with a parent compound like this compound, researchers can design and evaluate thousands of derivatives computationally, saving significant time and resources compared to traditional experimental synthesis and testing.

The process typically involves several stages:

Library Generation: A virtual library of derivatives is created by systematically modifying the structure of the parent compound. For this compound, this could involve adding various functional groups to the naphthalene ring system.

Virtual Screening: High-throughput computational methods are used to predict the properties of interest for each derivative. This often involves molecular docking to predict binding affinity to a biological target or quantum mechanical calculations to predict electronic properties.

Filtering and Ranking: The virtual library is filtered based on predefined criteria (e.g., high predicted activity, favorable electronic properties). The top-ranked compounds are selected for further, more rigorous computational analysis.

Detailed Analysis: A smaller set of promising candidates is subjected to more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess their stability and dynamic behavior. nih.gov Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate binding free energies with greater accuracy. nih.gov

For example, a computational strategy to find novel enzyme inhibitors might involve screening several chemical databases against the enzyme's active site. nih.gov A study focused on designing new anticancer agents synthesized a library of naphthalene-containing molecules to improve the potency of a natural product, demonstrating how structural modifications can be guided by the goal of enhancing a specific activity. nih.gov By applying these in silico design principles, derivatives of this compound could be conceptually designed and screened for enhanced catalytic, electronic, or biological properties.

Table 3: Conceptual Workflow for In Silico Design of Derivatives

| Step | Methodology | Objective | Example Output |

|---|---|---|---|

| 1. Library Generation | Combinatorial chemistry software | Create a diverse set of virtual derivatives | 10,000 unique structures based on the naphthalen-2-yl phosphate scaffold |

| 2. Virtual Screening | Molecular Docking, QSAR models | Rapidly predict binding affinity or activity | Binding energy scores for all derivatives |

| 3. Hit Identification | Filtering based on score/property thresholds | Select the most promising candidates | Top 100 ranked compounds |

| 4. Refined Analysis | Molecular Dynamics (MD), MM/GBSA | Validate stability and calculate free energy of binding | Stable binding poses and accurate binding affinities for top 10 candidates |

Exploration of Advanced Material Applications and Material Science Contexts

Development as a Component in Advanced Functional Materials

There is currently no scientific literature available that details the development or investigation of Calcium naphthalen-2-yl phosphate (B84403) as a component in advanced functional materials.

Potential as a Novel Catalytic Material

While some chemical suppliers list "potential applications in phosphate catalysis" for compounds with similar nomenclature, there is no specific research to substantiate the catalytic potential of Calcium naphthalen-2-yl phosphate.

Heterogeneous Catalysis Applications

No studies have been identified that explore the use of this compound in heterogeneous catalysis.

Homogeneous Catalysis Potential

There is no available research on the potential of this compound in homogeneous catalysis.

Asymmetric Catalysis Investigations

No investigations into the application of this compound in asymmetric catalysis have been found in the surveyed literature.

Research into Its Role in Hybrid Material Systems

While there is extensive research on the use of generic calcium phosphates in hybrid material systems, particularly for biomedical applications, there is no specific mention of the incorporation of this compound into such systems.

Integration with Polymeric Matrices

No studies have been found that specifically detail the integration of this compound with polymeric matrices.

Composites with Inorganic Phases

The development of composite materials incorporating calcium phosphates is a significant area of research in material science, particularly for biomedical applications. While direct studies on composites formulated with this compound and inorganic phases are not extensively documented, research into other functionalized calcium phosphates provides valuable insights into the potential of such materials.

A notable example is the use of methacrylate-functionalized calcium phosphate (MCP) in experimental dental composites. Natural bone and teeth are themselves composites of an inorganic calcium phosphate phase and an organic collagen phase. In an effort to mimic these biological structures, researchers have developed composites that combine a reactive, ionic resin with a calcium phosphate component. The incorporation of an organic monomer, such as bis-2-(methacryloyloxy)ethyl phosphate (Bis-2), to synthesize the calcium phosphate component can enhance its solubility and stability, preventing agglomeration and controlling crystallite growth.

In these composites, the presence of ionic resins is crucial for the biomineralization of calcium phosphate and helps to stabilize the inorganic nanocrystals. The resulting materials can exhibit enhanced bioactivity compared to those with more crystalline, less soluble calcium phosphates like hydroxyapatite (B223615) or dicalcium phosphate. The Ca/P ratio of the synthesized MCP powder, approximately 1.24, suggests a composition similar to amorphous calcium phosphate, which is known for its high bioactivity. This approach allows for the creation of a homogeneous phase that can act as a translucent, esthetic, mono-block composite. The principles demonstrated in these studies suggest a potential pathway for the use of this compound in advanced composites, where the naphthalene (B1677914) group could introduce additional functionalities.

Fundamental Studies in Environmental Remediation Contexts

Calcium phosphate materials are recognized for their significant potential in environmental remediation, particularly for the removal of heavy metals from contaminated water and soil. Their effectiveness stems from their strong affinity for various cations and their low toxicity.

Adsorption Mechanisms of Heavy Metal Ions

The primary mechanisms by which calcium phosphates remove heavy metal ions from aqueous solutions are ion exchange, surface complexation, and dissolution-precipitation. nih.govmatec-conferences.org

Ion Exchange: In this process, calcium ions on the surface of the phosphate material are substituted by heavy metal cations from the solution. For instance, the interaction of divalent metal ions like Cu²⁺ with hydroxyapatite can lead to the release of Ca²⁺ ions into the solution as the metal ions are adsorbed onto the apatite structure. matec-conferences.org The general formula for apatite, M₁₀(RO₄)X₂, highlights its capacity for cationic substitution, where 'M' can be calcium or other metals. matec-conferences.org

Dissolution-Precipitation: This mechanism involves the partial dissolution of the calcium phosphate material, which increases the local concentration of phosphate ions. These phosphate ions then react with the heavy metal ions in the solution to form new, insoluble metal phosphate precipitates on the surface of the adsorbent. This is a dominant mechanism, especially at lower pH values. researchgate.net

Surface Complexation: The surface of calcium phosphate materials contains functional groups, such as phosphate and hydroxyl groups, that can form complexes with heavy metal ions, effectively binding them to the surface. nih.gov

The efficiency of heavy metal removal is influenced by several factors, including the pH of the solution, the specific surface area and crystallinity of the adsorbent, and the concentration of the metal ions. nih.gov Studies on various calcium phosphate adsorbents have demonstrated high adsorption capacities for several toxic heavy metals.

Table 1: Adsorption Capacities of Various Calcium Phosphate Adsorbents for Heavy Metal Ions

| Adsorbent | Heavy Metal Ion | Adsorption Capacity (mg/g) | pH |

|---|---|---|---|

| Calcined Phosphate | Pb²⁺ | 85.6 | 5 |

| Calcined Phosphate | Cu²⁺ | 29.8 | 5 |

| Calcined Phosphate | Zn²⁺ | 20.6 | 5 |

| Synthetic Apatite | Cu²⁺ | 106.38 | 4-5 |

| Natural Apatite | Cu²⁺ | 95.24 | 4-5 |

| Synthetic Apatite | Ni²⁺ | 10.94 | 4-5 |

| Natural Apatite | Ni²⁺ | 13.64 | 4-5 |

This table is generated from data found in multiple sources. nih.govresearchgate.netresearchgate.net

While these studies were not conducted specifically with this compound, the fundamental chemical principles of ion exchange and precipitation involving the calcium and phosphate ions are expected to be similar. The presence of the organic naphthalen-2-yl group may, however, influence the surface properties and adsorption characteristics of the material.

Investigations into Biological System Interactions at a Fundamental Research Level

Cell-Material Interface Studies (Excluding Clinical Data)

The interaction between "Calcium naphthalen-2-yl phosphate" and cells is a critical area of investigation. These studies, performed in research models, aim to understand how the compound is taken up by cells and its subsequent fate within the intracellular environment.

While specific studies on the cellular uptake of "this compound" are not extensively documented, the uptake mechanisms can be inferred from research on related calcium phosphate (B84403) nanoparticles. The physicochemical properties of such nanoparticles, including size, shape, and surface chemistry, significantly influence their internalization by cells. nih.gov Generally, nanoparticles can enter cells through various endocytic pathways. nih.gov For instance, studies on calcium phosphate nanoparticles have shown that their uptake can be an active process, with the amount of internalized particles increasing with their concentration in the cell culture medium. The surface charge of the nanoparticles also plays a crucial role; for example, anionic nanoparticles have been observed to be taken up via macropinocytosis in HeLa cells. nih.gov

It is plausible that "this compound," particularly if in a nanoparticulate form, would follow similar uptake routes. The process would likely involve the particle's interaction with the plasma membrane, followed by internalization into vesicles. nih.gov The efficiency of this uptake would depend on the specific cell type and the exact properties of the "this compound" formulation.

Following cellular uptake, the intracellular fate of "this compound" is of significant interest. Research on other calcium phosphate nanoparticles indicates that they are often trafficked to and localized within lysosomes. nih.gov Lysosomes are acidic organelles responsible for the degradation of macromolecules. nih.gov Within this acidic environment, "this compound" would likely be hydrolyzed by phosphatases, releasing calcium ions, phosphate ions, and naphthalene (B1677914) moieties.

The release of these components within the cell could have various downstream effects. The increase in intracellular calcium and phosphate concentrations can influence numerous cellular processes, from signaling to biomineralization. nih.govnih.gov The naphthalene component's fate would depend on further metabolic processes within the cell.

Modulatory Effects on Cellular Signaling Pathways (Mechanistic Research)

"this compound" has the potential to modulate cellular signaling pathways, primarily through the release of calcium and phosphate ions upon enzymatic hydrolysis.

The release of calcium ions from the hydrolysis of "this compound" can contribute to intracellular calcium signaling. Calcium is a ubiquitous second messenger that regulates a vast array of cellular functions. nih.gov While direct studies on "this compound" are lacking, the principles of calcium signaling suggest that a localized increase in calcium concentration, resulting from the compound's breakdown, could trigger or modulate signaling cascades.

For instance, calcium release from intracellular stores, such as lysosomes where the compound may accumulate, can be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum. nih.gov This can lead to global calcium signals within the cell, impacting processes like gene expression, cell proliferation, and apoptosis. nih.gov

The phosphate group of "this compound" makes it a potential substrate for various enzymes, particularly phosphatases. Alkaline phosphatases (ALPs) are a group of enzymes that are known to hydrolyze phosphate esters. youtube.comyoutube.com In vitro studies on related compounds, such as nitrophenyl phosphates, have shown that they are readily hydrolyzed by alkaline phosphatase. nih.govnih.gov